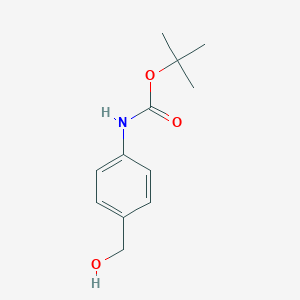

tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKDTZYYROHLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932202 | |

| Record name | tert-Butyl [4-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144072-29-7 | |

| Record name | tert-Butyl [4-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-4-aminobenzylalcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" properties

An In-Depth Technical Guide to tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional building block of significant utility in medicinal chemistry and organic synthesis. This document delves into its core physicochemical properties, provides validated synthetic protocols, explores its characteristic reactivity, and discusses its application in the development of advanced chemical entities. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights to effectively utilize this versatile molecule.

Introduction: A Molecule of Duality and Purpose

This compound, often referred to as N-Boc-4-aminobenzyl alcohol, is a crystalline solid at room temperature.[1] Its value in modern synthetic chemistry stems from its unique bifunctional nature. It incorporates two of the most crucial functional groups in drug design: a primary alcohol and an amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

This structural arrangement allows for selective, orthogonal chemical transformations. The hydroxyl group can be manipulated (e.g., through oxidation or etherification) while the amine remains shielded. Conversely, the Boc group can be selectively removed under acidic conditions to reveal the aniline nitrogen for subsequent reactions, such as amide bond formation or arylation, without affecting the alcohol.[2][3] This dual reactivity makes it an invaluable linker and scaffold component in the synthesis of complex molecules and pharmaceutical intermediates.[1][4]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-aminobenzyl alcohol.

Materials:

-

4-Aminobenzyl alcohol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or another suitable base (1.2 eq)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-aminobenzyl alcohol (1.0 eq) in anhydrous THF or DCM (to make a ~0.5 M solution).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred reaction mixture over 15-20 minutes. The choice of dropwise addition is to control any potential exotherm.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzyl alcohol) is fully consumed.

-

Quenching & Workup: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate or DCM. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). The bicarbonate wash removes any unreacted acidic impurities.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The product is often of high purity after workup. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford a white crystalline solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is defined by the distinct reactivity of its two functional groups. This allows for a planned, stepwise elaboration of the molecule.

Caption: Key reaction pathways for this compound.

Reactions at the Hydroxymethyl Group

-

Oxidation: The primary alcohol can be oxidized. [1]Mild oxidizing agents like Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) will yield the corresponding aldehyde, tert-butyl (4-formylphenyl)carbamate. Stronger oxidizing agents, such as potassium permanganate, will produce the carboxylic acid, 4-(tert-butoxycarbonylamino)benzoic acid. [1]This selectivity is fundamental for building complex structures.

-

Etherification/Esterification: The hydroxyl group can undergo standard transformations like Williamson ether synthesis (using a base like NaH followed by an alkyl halide) or esterification (using an acyl chloride or carboxylic acid with a coupling agent) to introduce a vast array of side chains.

Reactions at the Carbamate Group: Boc Deprotection

The Boc group is a cornerstone of amine protection strategy due to its stability in basic and nucleophilic conditions, yet facile removal under acidic conditions. [2][5]

-

Mechanism of Deprotection: The process is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) or HCl. [3][6]This is followed by the loss of the stable tert-butyl cation, which forms isobutylene gas, and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to release CO₂ and the free aniline. [3][6]

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

Objective: To deprotect the amine of this compound.

Materials:

-

This compound (1.0 eq)

-

Trifluoroacetic acid (TFA) (5-10 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ice bath, round-bottom flask, magnetic stirrer

Procedure:

-

Dissolution: Dissolve the starting material (1.0 eq) in anhydrous DCM (to make a ~0.2 M solution) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Acid Addition: Add TFA (5-10 equivalents, often used as a 25-50% solution in DCM) dropwise to the stirred solution. Effervescence (CO₂ evolution) should be observed. [3]3. Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The product, 4-aminobenzyl alcohol, will have a much lower Rf on silica gel.

-

Workup: Once the reaction is complete, carefully concentrate the solvent in vacuo. Redissolve the residue in ethyl acetate and slowly add saturated NaHCO₃ solution to neutralize the excess TFA until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extraction & Isolation: Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-aminobenzyl alcohol.

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7]It may also be harmful if swallowed (H302). [8][7]* Precautions: Handle in a well-ventilated area or chemical fume hood. [7][9]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [7][9]Avoid breathing dust. [10]* First Aid: In case of skin contact, wash with plenty of soap and water. [9]For eye contact, rinse cautiously with water for several minutes. [9][10]If inhaled, move to fresh air. [10]Seek immediate medical attention if symptoms persist.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined, orthogonal reactivity allows synthetic chemists to meticulously build complex molecular architectures with precision and control. The protocols and data presented in this guide serve as a robust foundation for its effective application in research and development, empowering scientists to leverage its full potential in the pursuit of novel therapeutics and advanced materials.

References

- Title: this compound - [B56171] Source: Synthonix URL:[Link]

- Title: SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION Source: Organic Syntheses URL:[Link]

- Title: Supporting Information - Synthesis of N-Boc Protected Aromatic Amines Source: Royal Society of Chemistry URL:[Link]

- Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

- Title: tert-Butyl 4-(hydroxymethyl)

- Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL:[Link]

- Title: Carbamic acid, tert-butyl ester Source: Organic Syntheses URL:[Link]

- Title: tert-Butyl Carbamate (BOC) Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]

- Title: Boc-4-aminobenzylalcohol | C12H17NO3 Source: PubChem URL:[Link]

- Title: Tert-butyl carbamate derivative and preparation method and application thereof Source: Google Patents URL

- Title: CAS RN 1429181-26-9 | tert-Butyl (S)-(1-(4-(hydroxymethyl)phenyl)ethyl)carbamate Source: Hoffman Fine Chemicals URL:[Link]

- Title: Mild and selective deprotection of carbamates with Bu4NF Source: Organic Chemistry Portal URL:[Link]

- Title: tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL:[Link]

- Title: tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 Source: PubChem - NIH URL:[Link]

Sources

- 1. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS 144072-29-7): A Versatile Intermediate in Modern Organic Synthesis

Introduction

1.1 Overview of the Molecule: Structure and Key Features

Tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, also known as Boc-4-aminobenzyl alcohol, is a bifunctional organic molecule with the chemical formula C12H17NO3.[1] Its structure is characterized by a central benzene ring substituted with a hydroxymethyl group (-CH2OH) and a tert-butyloxycarbonyl (Boc) protected amine group (-NHBoc). This unique arrangement of functional groups makes it a highly valuable building block in organic synthesis. The Boc group serves as a robust protecting group for the amine, which can be selectively removed under acidic conditions, while the hydroxymethyl group offers a site for various chemical transformations.[2]

1.2 Significance in Medicinal Chemistry and Organic Synthesis

The carbamate functional group is a crucial structural motif in numerous approved drugs and prodrugs.[3][4] The ability to modulate biological and pharmacokinetic properties by varying substituents makes carbamate derivatives a focal point in modern drug discovery.[3] this compound, in particular, serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and complex organic structures.[5][6] Its utility stems from the orthogonal reactivity of its two functional groups, allowing for sequential and controlled modifications. It is frequently employed as a linker to connect different pharmacophores, aiding in the exploration of structure-activity relationships in drug development programs.[7]

1.3 Scope of the Guide

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It will cover its physicochemical properties, detailed spectroscopic profile, common and efficient synthetic protocols, key chemical transformations, and essential safety and handling procedures. The aim is to furnish a practical and in-depth resource that explains not just the "how" but also the "why" behind the experimental choices, thereby enabling its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Profile

2.1 Core Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 144072-29-7 | [8] |

| Molecular Formula | C12H17NO3 | [1] |

| Molecular Weight | 223.27 g/mol | [8] |

| Physical Form | Off-white to yellow solid | [9] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Refrigerator | [9] |

| IUPAC Name | tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | [8] |

2.2 Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Expected chemical shifts (in CDCl3) include signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the N-H proton of the carbamate, and the nine equivalent protons of the tert-butyl group.[10]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the methylene carbon, the quaternary carbon and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-H stretches of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound (223.27 g/mol ).[11]

2.3 Solubility and Stability

This compound is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. It is stable under standard laboratory conditions but should be stored in a refrigerator for long-term preservation.[9] The Boc protecting group is sensitive to strong acids.[2]

Synthesis and Purification

3.1 Common Synthetic Routes: A Comparative Analysis

The most prevalent and efficient method for synthesizing this compound is the Boc-protection of 4-aminobenzyl alcohol. This route is favored due to the high nucleophilicity of the amino group compared to the hydroxyl group, allowing for selective protection.[12]

-

Route: Boc-Protection of 4-Aminobenzyl Alcohol : This method involves the reaction of 4-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] The amine's greater nucleophilicity ensures it reacts preferentially over the alcohol.[12] Alcoholic solvents have been shown to enhance the rate of Boc protection of aromatic amines.[13]

3.2 Detailed Experimental Protocol: Synthesis via Boc-Protection

This protocol describes a reliable method for the synthesis of this compound.

3.2.1 Materials and Reagents

-

4-Aminobenzyl alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

3.2.2 Step-by-Step Procedure

-

Dissolve 4-aminobenzyl alcohol in a suitable solvent like DCM or THF in a round-bottom flask.

-

Add a base, such as triethylamine (1.1 equivalents), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).[5]

-

Quench the reaction by adding water or saturated NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

3.2.3 Purification The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid.

3.3 Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

Key Chemical Transformations and Applications

The dual functionality of this compound allows for a variety of subsequent chemical reactions.

4.1 Oxidation of the Hydroxymethyl Group

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid using appropriate oxidizing agents.[5]

-

4.1.1 To the Aldehyde : Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the alcohol to the corresponding aldehyde. This aldehyde is a versatile intermediate for reactions like Wittig olefination, reductive amination, and aldol condensations.

-

4.1.2 To the Carboxylic Acid : Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the alcohol to a carboxylic acid.[5] This introduces another key functional group for amide bond formation or other derivatizations.

4.2 Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution reactions.

-

4.2.1 Halogenation : Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding benzyl chloride or bromide.[14] Alternatively, reacting the alcohol with an aromatic carboxylic acid halide in the presence of an N-substituted formamide can also yield the corresponding halide.[15]

-

4.2.2 Sulfonylation : Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine converts the alcohol into a tosylate or mesylate ester, respectively. These are excellent leaving groups for SN2 reactions.

4.3 Deprotection of the Boc Group

The Boc group can be easily removed under acidic conditions to liberate the free amine.[2]

-

Conditions : Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. The reaction is typically fast and proceeds at room temperature.[2]

4.4 Application as a Linker in Synthesis

Due to its bifunctional nature, this molecule is an excellent linker for connecting two different molecular fragments. For example, the hydroxyl group can be attached to a solid support or another molecule, and after Boc deprotection, the resulting amine can be further functionalized.

4.5 Role in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is often incorporated into molecules targeting a range of biological pathways. For instance, carbamate derivatives are explored for their potential as anti-inflammatory agents.[16]

4.6 Reaction Scheme Diagram

Caption: Key chemical transformations of the title compound.

Safety, Handling, and Storage

5.1 Hazard Identification

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[17]

-

H319: Causes serious eye irritation.[17]

-

H335: May cause respiratory irritation.[17] The GHS07 pictogram (exclamation mark) is associated with this compound.

5.2 Recommended Handling Procedures

-

Use only in a well-ventilated area or under a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[17][18]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[17][18]

-

Do not eat, drink, or smoke when using this product.[17][19]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17][18]

-

If on skin, wash with plenty of soap and water.[17]

5.3 Storage Conditions

-

For long-term stability, storage in a refrigerator is recommended.[9]

5.4 Disposal Guidelines

Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[19] Avoid release into the environment.[18]

Conclusion: The Versatile Building Block

This compound (CAS 144072-29-7) is a strategically important bifunctional molecule that serves as a cornerstone intermediate in modern organic and medicinal chemistry. Its value lies in the orthogonal reactivity of the Boc-protected amine and the hydroxymethyl group, which allows for precise and sequential chemical modifications. This guide has provided a comprehensive technical overview, from its fundamental properties and synthesis to its key chemical transformations and safety protocols. For researchers and drug development professionals, a thorough understanding of this compound's chemistry and handling is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

Sources

- 1. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 144072-29-7 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. 144072-29-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 12. researchgate.net [researchgate.net]

- 13. wuxibiology.com [wuxibiology.com]

- 14. digscholarship.unco.edu [digscholarship.unco.edu]

- 15. WO2016202894A1 - Method of converting alcohol to halide - Google Patents [patents.google.com]

- 16. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.com [fishersci.com]

"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" molecular weight

An In-depth Technical Guide to tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a critical bifunctional building block in modern organic synthesis and pharmaceutical development. The document elucidates its core physicochemical properties, including its precise molecular weight of 223.27 g/mol , and details its synthesis, chemical reactivity, and applications.[1][2][3] Authored for researchers, scientists, and drug development professionals, this guide integrates field-proven insights with established scientific principles, offering detailed experimental protocols and safety guidelines. The strategic importance of its dual functionality—a readily cleavable Boc-protected amine and a versatile hydroxymethyl group—is explored as a cornerstone of its utility in constructing complex molecular architectures.

Introduction to a Versatile Synthetic Intermediate

This compound, also known by its synonym Boc-4-aminobenzyl alcohol, is a crystalline solid that has become an indispensable tool in medicinal chemistry and organic synthesis.[1] Its value stems from its bifunctional nature. The molecule contains a stable tert-butoxycarbonyl (Boc) protecting group on an aniline nitrogen, which allows for precise control of reactivity. Simultaneously, it possesses a primary alcohol (hydroxymethyl group) that serves as a versatile handle for a wide array of chemical transformations.

The Boc group is one of the most common amine-protecting groups in synthesis due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions.[4][5] This allows chemists to perform reactions on other parts of a molecule without unintended interference from the highly nucleophilic amine. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or participate in substitution reactions, making it a key anchor point for building larger molecules.[4] This combination of a protected amine and a reactive alcohol on a rigid phenyl scaffold makes this compound a highly sought-after intermediate for creating linkers, scaffolds, and pharmacologically active compounds.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 223.27 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₇NO₃ | [1][2][6] |

| IUPAC Name | tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | [1] |

| CAS Number | 144072-29-7 | [2][6] |

| Appearance | White to off-white or yellow solid | [4] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); limited solubility in water.[4] | |

| Storage Temperature | Refrigerator (2-8 °C) |

Chemical Structure

The structure of the molecule is foundational to its reactivity. The Boc group provides steric hindrance and electronic modification to the aniline nitrogen, while the hydroxymethyl group is available for further functionalization.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is a standard procedure in organic chemistry, valued for its efficiency and high yields.

Synthetic Pathway Rationale

The most common and efficient synthesis involves the reaction of 4-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice is twofold: 4-aminobenzyl alcohol provides the core phenyl-hydroxymethyl structure, while Boc₂O is an exceptionally mild and effective electrophilic reagent for introducing the Boc protecting group onto the amine. A non-nucleophilic base, such as triethylamine (TEA), is required to scavenge the acidic byproducts of the reaction, driving the equilibrium towards the product.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

-

Reaction Setup: To a round-bottom flask charged with 4-aminobenzyl alcohol (1.0 eq) and a magnetic stir bar, add an appropriate solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

-

Reagent Addition: Add triethylamine (1.1 eq) to the solution. In a separate container, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of the reaction solvent.

-

Reaction Execution: Add the Boc₂O solution dropwise to the stirred solution of 4-aminobenzyl alcohol at room temperature. The choice of room temperature is deliberate; the reaction is typically efficient without heating and avoids potential side reactions.

-

Monitoring: Allow the reaction to stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid is often of high purity. For exacting applications, purification can be achieved by recrystallization from a solvent system like ethyl acetate/hexanes or by column chromatography on silica gel.

Chemical Reactivity and Core Applications

The utility of this compound is defined by the distinct reactivity of its two functional groups.

The Boc Protecting Group: Controlled Deprotection

The carbamate group is chemically robust, but the Boc moiety is specifically designed for removal under acidic conditions. This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as DCM. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide, liberating the free amine. This selective deprotection is a cornerstone of its use in multi-step synthesis.

The Hydroxymethyl Group: A Handle for Functionalization

The primary alcohol is a versatile functional group that can undergo several key transformations:

-

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate.[4]

-

Substitution: It can participate in nucleophilic substitution reactions, allowing for its conversion into halides, ethers, or esters, further expanding its synthetic utility.[4]

Caption: Key reactivity pathways for the title compound.

Applications in Drug Development

In drug discovery, carbamates are recognized as important structural motifs that can act as stable mimics of peptide bonds.[5][7] this compound serves as a valuable starting material for:

-

Linker Synthesis: Its bifunctional nature is ideal for creating linkers used in antibody-drug conjugates (ADCs) or PROTACs, where precise spacing and controlled attachment points are critical.

-

Scaffold Elaboration: The phenyl ring provides a rigid core from which to build out more complex structures, attaching pharmacophores to either the amine or the alcohol terminus after appropriate modification.

-

Prodrug Design: The carbamate linkage itself can be incorporated into prodrug strategies, designed for enzymatic or chemical cleavage within a biological system to release an active pharmaceutical ingredient.[4][5]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A standard suite of analytical techniques provides a self-validating system of characterization.

-

NMR Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the tert-butyl protons (a singlet integrating to 9H around 1.5 ppm), aromatic protons (two doublets in the 7.2-7.4 ppm region), the benzylic CH₂ protons (a singlet around 4.5 ppm), and the N-H proton (a broad singlet).

-

¹³C NMR: Key signals include the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~153 ppm), and distinct aromatic and benzylic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups: a strong C=O stretch (carbamate) around 1690-1710 cm⁻¹, an N-H stretch around 3300-3400 cm⁻¹, and a broad O-H stretch from the alcohol around 3200-3500 cm⁻¹.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.

| Safety Information | Details |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.[8][9]H335: May cause respiratory irritation.[9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] |

Handling Protocol:

-

Always handle this compound within a certified chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.[8]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator as recommended.[11]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, headlined by a molecular weight of 223.27 g/mol , coupled with its predictable synthesis and orthogonal reactivity, make it an invaluable asset for researchers in organic synthesis and drug development. By leveraging the controlled lability of the Boc group and the versatile chemistry of the hydroxymethyl handle, scientists can efficiently navigate complex synthetic pathways to create novel and impactful molecules.

References

- Vertex AI Search. (n.d.). This compound (EVT-1199923) | 144072-29-7. Retrieved January 9, 2026.

- PubChem. (n.d.). Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688.

- Oakwood Chemical. (n.d.). tert-Butyl 4-(hydroxymethyl)phenylcarbamate.

- Hoffman Fine Chemicals. (n.d.). CAS RN 1429181-26-9 | tert-Butyl (S)-(1-(4-(hydroxymethyl)phenyl)ethyl)carbamate.

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Synthonix. (n.d.). This compound - [B56171].

- Appchem. (n.d.). tert-butyl N-{4-hydroxy-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenyl}carbamate.

- Tantry, S. J., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 29. [Link]

- Pop-Furdui, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 17(2). [Link]

- T. de M. de O. Vilhena, C., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(3), 652. [Link]

Sources

- 1. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Melting Point of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

This in-depth technical guide provides a comprehensive overview of the melting point of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS 144072-29-7), a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of melting point determination, emphasizing experimental best practices and the scientific principles that govern this critical physicochemical property.

Executive Summary

The melting point of a pure crystalline solid is a sharp, reproducible physical constant that is invaluable for identification, purity assessment, and quality control. For this compound, a white to off-white solid, understanding its melting behavior is crucial for its application in multi-step syntheses and the development of active pharmaceutical ingredients (APIs). This guide will explore the reported melting point, the factors that can influence this value, and provide a detailed protocol for its accurate determination.

Physicochemical Properties and Identification

This compound is a carbamate derivative that serves as a versatile building block in organic chemistry. Its structure, featuring a Boc-protected amine and a hydroxymethyl group on a phenyl ring, imparts specific properties that are relevant to its melting point.

| Property | Value | Source |

| CAS Number | 144072-29-7 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₃ | [3] |

| Molecular Weight | 223.27 g/mol | [3] |

| Appearance | White to off-white solid | [1][3] |

| Purity (Typical) | ≥97% | [1][2] |

| Reported Melting Point | 112-116 °C | [4] |

It is critical to note that the melting point of 112-116 °C is reported by a commercial supplier. While this provides a valuable preliminary indication, for rigorous scientific applications, this value should be experimentally verified.

The Science Behind the Melting Point: A Deeper Look

The melting point of an organic compound is the temperature at which it transitions from a solid to a liquid state. This phase change is dictated by the strength of the intermolecular forces holding the molecules together in the crystal lattice. For this compound, several structural features are key determinants of its melting behavior:

-

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and a carbamate (-NHCOO-) moiety allows for significant intermolecular hydrogen bonding. These strong interactions require substantial thermal energy to overcome, contributing to a relatively high melting point.

-

Molecular Symmetry and Packing: The para-substitution pattern of the phenyl ring allows for efficient packing into a crystal lattice. Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and a higher melting point.

-

Van der Waals Forces: The overall size and surface area of the molecule contribute to London dispersion forces, a type of van der Waals interaction, which further stabilize the crystal lattice.

The presence of impurities will disrupt the regular packing of the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

Experimental Determination of Melting Point: A Validated Protocol

Accurate determination of the melting point requires a meticulous experimental approach. The following protocol outlines a robust method using a standard capillary melting point apparatus.

Materials and Equipment

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

-

Watch glass

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample under vacuum.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula, finely powder the sample with a mortar and pestle to ensure uniform packing.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

-

The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid to quickly approach the expected melting point (e.g., 10-15 °C/minute).

-

Approximately 15-20 °C below the expected melting point of 112 °C, reduce the heating rate to 1-2 °C/minute. A slow heating rate is crucial for accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue to heat slowly and record the temperature at which the last solid particle melts (the clear point).

-

The melting point is reported as a range from the onset temperature to the clear point.

-

-

Data Interpretation and Validation:

-

A sharp melting range (≤ 1 °C) is indicative of a pure compound.

-

A broad melting range (> 2 °C) and a depressed melting point compared to the literature value suggest the presence of impurities.

-

For validation, it is recommended to perform the measurement in triplicate.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of this compound.

Factors Influencing the Melting Point

Several factors beyond purity can influence the observed melting point of this compound:

-

Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs will have different crystal lattice energies and, consequently, different melting points. While no specific polymorphic forms of this compound are reported in the literature, it is a phenomenon that should be considered, especially in a drug development context where solid-state properties are critical.

-

Heating Rate: As mentioned in the protocol, a slow heating rate near the melting point is essential. If the heating rate is too fast, the thermometer reading may lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

-

Sample Packing: A loosely packed sample will not conduct heat uniformly, resulting in a wider melting range.

Conclusion and Future Perspectives

The melting point is a fundamental characteristic of this compound that provides valuable insights into its identity and purity. While a melting range of 112-116 °C is commercially reported, this guide emphasizes the necessity of experimental verification for scientific and developmental applications. The detailed protocol provided herein offers a robust methodology for achieving accurate and reproducible results.

For future research, a comprehensive study of the solid-state properties of this compound, including an investigation into potential polymorphism using techniques such as Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD), would be of significant value to the scientific community. Such studies would provide a more complete understanding of this important synthetic intermediate and its behavior under various processing and storage conditions.

References

- Evident Chemical. tert-Butyl (4-(hydroxymethyl)phenyl)

- ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)

- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link]

- PubChem. tert-Butyl [4-(hydroxymethyl)

- Synthonix. tert-Butyl (4-(hydroxymethyl)phenyl)

- Hoffman Fine Chemicals. CAS RN 1429181-26-9 | tert-Butyl (S)-(1-(4-(hydroxymethyl)phenyl)ethyl)

- ResearchGate.

- Oakwood Chemical. tert-Butyl 4-(hydroxymethyl)

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

- Appchem. tert-butyl N-{4-hydroxy-2-[(1R)

Sources

A Technical Guide to the ¹³C NMR Chemical Shifts of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. This document provides a detailed analysis of the predicted chemical shifts, outlines experimental protocols for data acquisition, and utilizes visualizations to correlate the molecular structure with its NMR spectrum, facilitating spectral interpretation and molecular characterization.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable analytical technique in organic chemistry, offering profound insights into the carbon framework of a molecule. For a multifunctional compound such as this compound, which incorporates a carbamate, a substituted aromatic ring, and a primary alcohol, ¹³C NMR provides unambiguous information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by hybridization, substituent effects, and steric factors. A thorough understanding of its ¹³C NMR spectrum is therefore critical for confirming its identity, assessing its purity, and studying its chemical transformations.

Predicted ¹³C NMR Spectral Data

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound *

| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Carbonyl Carbon | C1 | sp² | 152 - 155 | Typical range for carbamate carbonyls. |

| Quaternary Carbon (tert-Butyl) | C2 | sp³ | 80 - 82 | Characteristic shift for the quaternary carbon of a tert-butoxycarbonyl (Boc) group. |

| Methyl Carbons (tert-Butyl) | C3 | sp³ | 28 - 29 | Shielded aliphatic carbons of the Boc group. |

| Aromatic Carbon (C-NHBoc) | C4 | sp² | 136 - 139 | Deshielded due to the electron-withdrawing nature of the carbamate group. |

| Aromatic Carbons (C-H, ortho to -NHBoc) | C5, C5' | sp² | 118 - 120 | Shielded relative to unsubstituted benzene due to the electron-donating effect of the nitrogen lone pair. |

| Aromatic Carbons (C-H, meta to -NHBoc) | C6, C6' | sp² | 128 - 130 | Less affected by the carbamate group. |

| Aromatic Carbon (C-CH₂OH) | C7 | sp² | 134 - 137 | Deshielded due to substitution. |

| Methylene Carbon | C8 | sp³ | 62 - 65 | Typical range for a benzylic alcohol carbon. |

Note: Predicted values are based on analogous compounds and general substituent effects. The actual experimental values may vary depending on the solvent and other experimental conditions.

Structural Assignment and Interpretation

The assignment of each signal in the ¹³C NMR spectrum is based on the distinct electronic environment of each carbon atom in this compound.

Diagram 1: Molecular Structure and Predicted ¹³C NMR Chemical Shifts

Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

-

Carbamate Group: The carbonyl carbon (C1) is expected to resonate at the downfield end of the spectrum, typically around 153 ppm, due to the strong deshielding effect of the two adjacent electronegative oxygen and nitrogen atoms. The quaternary carbon of the tert-butyl group (C2) will appear around 81 ppm, a characteristic chemical shift for Boc-protected amines. The three equivalent methyl carbons (C3) will give a single, intense signal at a much higher field, around 28 ppm.

-

Aromatic Ring: The aromatic region will display four distinct signals due to the para-substitution pattern.

-

C4 (ipso-C to NHBoc): This carbon, directly attached to the nitrogen of the carbamate, is expected around 137 ppm.

-

C7 (ipso-C to CH₂OH): The carbon bearing the hydroxymethyl group is predicted to be in a similar region, around 135 ppm.

-

C5 and C5' (ortho to NHBoc): These carbons are anticipated to be shielded by the electron-donating effect of the nitrogen atom, appearing upfield around 119 ppm.

-

C6 and C6' (meta to NHBoc): These carbons are least affected by the substituents and should resonate in a region typical for unsubstituted aromatic carbons, around 129 ppm.

-

-

Hydroxymethyl Group: The benzylic carbon (C8) of the hydroxymethyl group is expected to appear in the range of 62-65 ppm, deshielded by the adjacent aromatic ring and the hydroxyl group.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended.

1. Sample Preparation

-

Analyte: Weigh approximately 20-50 mg of this compound.[2][3][4][5][6]

-

Solvent: Use 0.6-0.8 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.[7][8]

-

Dissolution: Dissolve the sample completely in the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[9]

2. Instrument Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment.[9]

-

Spectrometer Frequency: ≥ 400 MHz. A higher field strength provides better signal dispersion and sensitivity.

-

Temperature: 298 K (25 °C). Standard operating temperature for routine NMR.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for the quantitative observation of quaternary carbons.

-

Number of Scans: 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

Diagram 2: Experimental Workflow for ¹³C NMR Analysis

Caption: Step-by-step workflow for acquiring and analyzing the ¹³C NMR spectrum.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The expected number of signals (eight) should be observed in the spectrum. The chemical shifts should fall within the predicted ranges, and the relative intensities of the signals from protonated carbons should be significantly greater than those of the quaternary carbons in a standard experiment. For unambiguous assignment, advanced NMR experiments such as Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) can be performed to differentiate between CH₃, CH₂, CH, and quaternary carbons. Additionally, two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate carbon signals with their attached protons and neighboring protons, respectively, providing definitive structural confirmation.

References

- Supporting Information for an unspecified article. This document provides 13C NMR data for various tert-butyl phenylcarbamate derivatives, which can be used as a basis for predicting the chemical shifts of the target molecule.

- Electronic Supplementary Information - The Royal Society of Chemistry. This document describes general NMR experimental procedures, including the calibration of spectra to residual solvent peaks like CDCl₃. (Source: The Royal Society of Chemistry)

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

- Sigma-Aldrich. Product Page for tert-Butyl (4-(hydroxymethyl)phenyl)

- Synthonix. Product Page for tert-Butyl (4-(hydroxymethyl)phenyl)

- Lead Sciences. Product Page for tert-Butyl (4-(hydroxymethyl)phenyl)

- Vibrant Pharma Inc. Product Page for this compound. (Source: Vibrant Pharma Inc. Website)

- BLDpharm. Product Page for tert-Butyl (4-(hydroxymethyl)phenyl)

- Oakwood Chemical. Product Page for tert-Butyl (4-(hydroxymethyl)phenyl)

- BenchChem. (2025). Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide. (Source: BenchChem Website)

Sources

- 1. rsc.org [rsc.org]

- 2. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 144072-29-7|this compound|BLD Pharm [bldpharm.com]

- 6. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" IR spectroscopy data

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

Introduction

This compound, also known as N-Boc-4-aminobenzyl alcohol, is a bifunctional organic compound widely utilized in chemical synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its structure incorporates a Boc-protected amine and a primary alcohol, making it a valuable building block for introducing a protected amino group or for further functionalization at the hydroxyl moiety.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. It provides a rapid, non-destructive method to identify the key functional groups present within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.[4] This guide offers a comprehensive examination of the IR spectroscopic analysis of this compound, detailing the experimental protocol, spectral interpretation, and the causality behind the observed absorption bands.

Molecular Structure and Vibrational Characteristics

The utility of IR spectroscopy in analyzing this compound lies in its ability to distinctly identify the vibrations of its constituent functional groups. The key structural features are the carbamate group (N-H and C=O), the hydroxyl group (O-H), the aromatic ring (C=C and C-H), and the aliphatic moieties (tert-butyl and methylene C-H). Each of these groups possesses characteristic vibrational frequencies that serve as a unique molecular fingerprint.

Caption: Molecular structure with key functional groups highlighted.

Experimental Protocol: Acquiring the FT-IR Spectrum

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) and Thin Solid Film methods are highly effective. The following protocol details the Thin Solid Film method, chosen for its simplicity and minimal sample requirement.[5] An alternative, the KBr pellet method, involves grinding the sample with dry potassium bromide and pressing it into a transparent disk.[6][7]

Protocol: Thin Solid Film Method

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to warm up for at least 5-10 minutes to stabilize the source and detector.[8]

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. This involves running a scan with nothing in the sample compartment. The instrument's software will store this spectrum of the ambient atmosphere (primarily CO₂ and water vapor) and subtract it from the sample spectrum to produce a clean, corrected result.[8]

-

Sample Preparation:

-

Place approximately 10-20 mg of the solid compound into a small vial or test tube.

-

Add a few drops of a volatile solvent in which the compound is soluble, such as methylene chloride or acetone, to completely dissolve the solid.[5]

-

Using a pipette, place one or two drops of this solution onto the surface of a single, clean infrared-transparent salt plate (e.g., NaCl or KBr).[5][7]

-

Causality: The solvent's role is to deposit a uniform, thin layer of the solid sample onto the plate. The solvent must be volatile to ensure it evaporates completely, leaving only the analyte behind. Any residual solvent would show its own characteristic peaks, confounding the spectrum.

-

-

Film Formation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[5] The quality of this film is crucial; if it is too thick, the absorption peaks may be too intense ("flat-topped"), and if it is too thin, the peaks will be too weak.[5]

-

Data Acquisition:

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Initiate the sample scan using the instrument's software. The process typically takes a few seconds to a minute.[8]

-

-

Post-Analysis:

Data Analysis and Spectral Interpretation

The resulting IR spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹). Absorption bands point downwards. The spectrum is analyzed by assigning these bands to the vibrational modes of the molecule's functional groups.

Summary of Characteristic Absorption Peaks

The following table summarizes the expected key absorption bands for this compound, synthesized from established spectral data for its constituent functional groups.[6][9][10][11]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3400 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol |

| ~3350 - 3300 | Medium, Sharp | N-H Stretch | Carbamate (Amide) |

| ~3100 - 3010 | Medium to Weak | C-H Stretch | Aromatic Ring |

| ~2980 - 2850 | Strong | C-H Stretch (asymmetric/sym) | Aliphatic (tert-Butyl, -CH₂-) |

| ~1700 - 1680 | Strong, Sharp | C=O Stretch (Amide I) | Carbamate |

| ~1610, ~1510 | Medium | C=C Stretch | Aromatic Ring |

| ~1540 - 1520 | Medium | N-H Bend & C-N Stretch (Amide II) | Carbamate |

| ~1390 & ~1365 | Medium-Strong | C-H Bend (gem-dimethyl) | tert-Butyl |

| ~1250 | Strong | C-N Stretch & C-O Stretch | Carbamate |

| ~1040 | Medium | C-O Stretch | Primary Alcohol |

| ~830 | Strong | C-H Out-of-plane Bend | 1,4-Disubstituted Aromatic Ring |

Detailed Interpretation

-

The Hydroxyl and Amine Region (4000-3000 cm⁻¹): This region is dominated by stretching vibrations of O-H and N-H bonds. A very broad, strong absorption centered around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the alcohol group.[9][12] Superimposed on this broad peak, a sharper, medium-intensity peak is expected around 3330 cm⁻¹ corresponding to the N-H stretch of the secondary carbamate.[6][10] The broadness of the O-H peak is a direct result of intermolecular hydrogen bonding, a self-validating feature confirming the presence of the hydroxyl group in the solid state.

-

The C-H Stretching Region (3100-2850 cm⁻¹): Two distinct types of C-H stretches are visible here. Weaker peaks appearing just above 3000 cm⁻¹ are definitive markers for the C-H bonds on the aromatic ring.[9][11] A set of strong, sharp peaks just below 3000 cm⁻¹ arises from the asymmetric and symmetric stretching of the aliphatic C-H bonds in the tert-butyl and methylene (-CH₂-) groups.[6]

-

The Carbonyl Region (1750-1650 cm⁻¹): The most intense and diagnostically significant peak in this region is the C=O (carbonyl) stretch of the carbamate group, expected to appear as a strong, sharp band between 1700-1680 cm⁻¹.[6][13] This is often referred to as the Amide I band. Its high intensity is due to the large change in dipole moment during the stretching vibration. The exact position can be slightly lowered from a typical ester due to the resonance effect of the adjacent nitrogen atom.

-

The Fingerprint Region (1600-600 cm⁻¹): This region contains a high density of complex vibrational modes, including bending and stretching vibrations, that are unique to the overall molecular structure.

-

Aromatic C=C Stretches: Peaks of medium intensity around 1610 cm⁻¹ and 1510 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[9]

-

Amide II Band: A significant peak around 1530 cm⁻¹ arises from a coupled vibration of the N-H bend and C-N stretch. This "Amide II" band is a hallmark of secondary amides and carbamates.[6]

-

tert-Butyl Bending: The presence of the tert-butyl group is strongly confirmed by two characteristic C-H bending absorptions: a doublet of medium-to-strong intensity around 1390 cm⁻¹ and 1365 cm⁻¹.[6]

-

C-O Stretches: Strong absorptions in the 1300-1000 cm⁻¹ range are due to C-O stretching vibrations. The carbamate group contributes a strong C-O stretch around 1250 cm⁻¹, coupled with the C-N stretch.[6] The C-O stretch of the primary alcohol (Ar-CH₂-O H) typically appears as a medium-intensity band around 1040 cm⁻¹.[9]

-

Aromatic C-H Bending: A strong peak around 830 cm⁻¹ is indicative of the out-of-plane C-H bending ("wagging") for a 1,4-disubstituted (para) aromatic ring, providing crucial information about the substitution pattern.

-

Analytical Workflow

The logical flow from sample to final interpretation is a self-validating system, where each step builds upon the last to ensure an accurate and reliable result.

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. Through systematic analysis, one can authoritatively confirm the presence of all key functional groups: the broad O-H stretch of the alcohol, the N-H and strong C=O stretch of the carbamate, the aromatic C=C and C-H vibrations confirming the substituted benzene ring, and the characteristic bends of the tert-butyl group. By following a validated experimental protocol and applying established principles of spectral interpretation, FT-IR spectroscopy serves as a powerful and efficient tool for the verification and quality assessment of this important chemical intermediate.

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.

- ResearchGate. (n.d.). IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a....

- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 356-364.

- University of California, Irvine. (n.d.). Sample preparation for FT-IR.

- PubChem. (n.d.). This compound.

- University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy.

- Chemistry For Everyone. (2024, January 25). How To Run IR Spectroscopy? [Video]. YouTube.

- Master Organic Chemistry. (n.d.). Infrared (IR) Spectroscopy: A Quick Primer.

- University of Calgary. (n.d.). Table of IR Absorptions.

- UCLA Chemistry & Biochemistry. (n.d.). IR Chart.

- Oakwood Chemical. (n.d.). tert-Butyl 4-(hydroxymethyl)phenylcarbamate.

Sources

- 1. This compound | 144072-29-7 [sigmaaldrich.com]

- 2. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]

- 4. amherst.edu [amherst.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. www1.udel.edu [www1.udel.edu]

Navigating the Safety Profile of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the safety and hazard profile of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS No. 144072-29-7), a key intermediate in pharmaceutical synthesis and organic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data to ensure the safe handling, storage, and disposal of this compound. By elucidating the underlying principles of its reactivity and toxicology, this guide aims to foster a culture of safety and proactive risk mitigation in the laboratory.

Introduction and Chemical Context

This compound, often referred to as a Boc-protected 4-aminobenzyl alcohol, is a bifunctional organic molecule. The presence of a Boc (tert-butoxycarbonyl) protecting group on the aniline nitrogen modulates the nucleophilicity and reactivity of the amino group, while the primary alcohol function at the para position offers a site for further chemical modification. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).

The Boc protecting group is known for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This chemical characteristic is fundamental to its utility in multi-step syntheses. However, the overall safety profile of the molecule is determined by the interplay of this carbamate functionality with the hydroxymethyl-substituted phenyl ring. Understanding this relationship is paramount to anticipating potential hazards and implementing appropriate safety protocols.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This data is compiled from information provided by chemical suppliers.[1][2]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), which signifies that it can cause irritation, skin sensitization, or other less severe hazards.[1] The signal word is "Warning".[1][2]

Toxicological Profile

Detailed toxicological studies for this compound are not extensively available in the public domain. However, the GHS classification implies the following potential effects upon exposure:

-

Inhalation : Inhalation of dust or aerosols may lead to irritation of the respiratory tract, with symptoms such as coughing and shortness of breath.[2]

-

Skin Contact : Direct contact with the skin can cause redness, itching, and inflammation.[1]

-

Eye Contact : The compound is a serious eye irritant, and contact can result in pain, redness, and watering of the eyes.[1]

-

Ingestion : While specific data is lacking, ingestion is not a recommended route of exposure, and appropriate precautions should be taken.

It is crucial to handle this compound with the understanding that it is a potential irritant to all routes of exposure.

Laboratory Handling and Risk Mitigation

A thorough risk assessment should be conducted before commencing any work with this compound. The following workflow provides a systematic approach to this process.

Caption: Risk Assessment Workflow for Handling this compound.

Engineering Controls

-

Ventilation : All manipulations of this compound, particularly those that may generate dust or aerosols, should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. The following should be considered mandatory when handling this compound:

-

Eye and Face Protection : Chemical safety goggles or a face shield are essential to protect against splashes and dust.[3]

-

Skin Protection :

-

Gloves : Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and replaced if any signs of degradation are observed.

-

Lab Coat : A standard laboratory coat should be worn to prevent skin contact.

-

-

Respiratory Protection : If there is a risk of inhaling dust, a NIOSH-approved particulate respirator should be used.

Safe Handling Practices

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.

-

Ensure that an eyewash station and safety shower are readily accessible.

First-Aid Measures

In the event of accidental exposure, immediate action is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

The recommended storage temperature is refrigerated.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated packaging should be disposed of in the same manner as the chemical.

-

Do not allow the chemical to enter drains or waterways.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 144072-29-7 |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Appearance | Off-white to yellow solid |

| Storage Temperature | Refrigerator |

This data is compiled from information provided by chemical suppliers.[1][2][4]

Conclusion

This compound is a valuable research chemical with a manageable hazard profile when appropriate safety precautions are implemented. Its primary hazards are irritation to the skin, eyes, and respiratory system. A proactive approach to safety, including the consistent use of engineering controls and personal protective equipment, is essential for minimizing risk. This guide provides the foundational knowledge for researchers to work safely with this compound, and it is imperative that all users familiarize themselves with this information before commencing any experimental work.

References

- SAFETY D

Sources

"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" mechanism of action

An In-depth Technical Guide on the Putative Mechanisms of Action of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract